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molecular formula C15H14N4O B8731240 N-(5-Methoxypyridin-2-yl)-2-methylquinazolin-4-amine CAS No. 827031-75-4

N-(5-Methoxypyridin-2-yl)-2-methylquinazolin-4-amine

Cat. No. B8731240
M. Wt: 266.30 g/mol
InChI Key: UOXZCDRAYWOOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

2-Amino-5-methoxy-pyridine. A mixture of 2-amino-5-iodo-pyridine (1 g, 4.54 mmol) in 20 mL of absolute methanol with 400 mg of copper powder and sodium methoxide (6 mmol) was heated at 160° C. overnight in a seal tube. The reaction mixture was cooled to room temperature, diluted with 80 mL of methanol and filtered through a pad of celite. The filtrate was concentrated and the residue was purified by chromatography (80% ethyl acetate/hexane) to give the title compound (174 mg, 31%). 1H NMR (CDCl3): 7.78 (d, J=2.7, 1H), 7.09 (dd, J=3.0, 9.0, 1H), 6.48 (d, J=9.0, 1H), 3.78 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
400 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][N:12]=1.C[O-].[Na+]>CO.[Cu]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:13]2[C:14]3[C:15](=[CH:4][CH:5]=[CH:6][CH:7]=3)[N:10]=[C:11]([CH3:16])[N:12]=2)=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
sodium methoxide
Quantity
6 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
copper
Quantity
400 mg
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (80% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=NC1)NC1=NC(=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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